molecular formula C19H18N2O2 B2753418 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021026-94-7

4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2753418
CAS No.: 1021026-94-7
M. Wt: 306.365
InChI Key: RHXHSCUGGVRTNN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic pyrazolone derivative intended for research use in pharmaceutical and biological chemistry. Compounds within this chemical class have demonstrated significant potential in scientific investigations for their diverse biological activities. Researchers have shown interest in pyrazolone derivatives for their antimicrobial properties. Studies on similar structures have exhibited potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, this chemical family has been explored for its anticancer potential. Related bis(pyrazol-5-ol) derivatives have shown promising in vitro cytotoxic activity against human colorectal carcinoma cells (RKO), with specific compounds like 3i inducing cell death through p53-mediated apoptosis and exhibiting IC50 values as low as 9.9 µM . The mechanism of action for such compounds is multifaceted and may involve targeting bacterial dihydrofolate reductase (DHFR) to inhibit folate synthesis or modulating antioxidant pathways, as some derivatives are potent radical scavengers . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(3,5-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-9-13(2)11-15(10-12)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHSCUGGVRTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phenylhydrazine with β-Keto Esters

A foundational approach involves the cyclocondensation of phenylhydrazine derivatives with β-keto esters to form the pyrazolone core. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized by refluxing phenylhydrazine with ethyl acetoacetate in ethanol (4–5 hours, 70–80°C). This intermediate is critical for subsequent functionalization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the phenylhydrazine’s amino group on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and dehydration to yield the pyrazolone ring. Steric and electronic effects from substituents influence regioselectivity.

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. For example, a multicomponent reaction involving phenylhydrazine, ethyl acetoacetate, and 3,5-dimethylbenzoyl chloride in refluxing toluene (8–10 hours) achieves direct formation of the target compound.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (theoretical yield: 82%).

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Polar Protic Solvents (e.g., Ethanol) : Favor cyclization but may hydrolyze acylating agents.
  • Aprotic Solvents (e.g., THF) : Improve acylation efficiency by stabilizing intermediates.
  • Optimal Temperatures : 80–100°C for cyclocondensation; 0–25°C for acylation.

Catalytic Systems

  • Lewis Acids (AlCl₃, FeCl₃) : Essential for Friedel-Crafts acylation but require careful handling.
  • Transition Metal Catalysts (CuI, Pd(PPh₃)₄) : Enable cross-coupling but increase cost.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from isopropanol-water (2:1 v/v), yielding white crystalline solids (mp: 160–162°C).

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 5H, Ph), 6.95 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃), 2.30 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chemical Reactions Analysis

Acylation Reactions

The compound’s synthesis involves Friedel-Crafts acylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 3,5-dimethylbenzoyl chloride. This reaction proceeds under mild conditions, typically in polar aprotic solvents like dichloromethane or toluene, with Lewis acid catalysts (e.g., AlCl₃) .

Key Data for Acylation:

ParameterValueSource
Reaction Time1.5–9 hours
Yield74–87% (after recrystallization)
Solvent for PurificationMethanol, ethanol, or acetone

The reaction time and yield are influenced by the electronic nature of the acylating agent. Electron-withdrawing substituents (e.g., CF₃) on the benzoyl chloride increase reaction time but do not significantly affect yields .

Condensation Reactions

The active methylene group at position 4 participates in Knoevenagel condensations with aldehydes. For example:

  • Reaction with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in ethanol under reflux with sodium acetate yields (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .

Reaction Conditions:

ComponentQuantity/ParameterResult
Aldehyde1 mmol96.3% yield
CatalystSodium acetate (0.2 mmol)
SolventEthanol (10 mL)

This reaction demonstrates the compound’s utility in generating heterocyclic hybrids with extended conjugation .

Phosphonation Reactions

The active methylene group also undergoes phosophonylation with diethyl phosphite. This reaction occurs in anhydrous toluene under reflux, producing diethyl phosphonate derivatives .

Example Protocol:

  • A mixture of this compound (1 mmol) and diethyl phosphite (3 mmol) in toluene is heated for 4–6 hours. The product is purified via column chromatography (petroleum ether/ethyl acetate) .

Biological Activity-Linked Reactivity

While not a direct chemical reaction, the compound’s radical scavenging activity (IC₅₀ = 6.2 ± 0.6 µM in DPPH assays) correlates with its ability to stabilize free radicals through resonance delocalization in the pyrazolone ring . Additionally, its cytotoxicity in colorectal RKO cells (IC₅₀ = 9.9 ± 1.1 µM) suggests interactions with cellular targets via π-π stacking or hydrogen bonding .

Stability and Side Reactions

  • Thermal Stability : The compound decomposes above 240°C .

  • Hydrolysis : The benzoyl group is stable under acidic conditions but hydrolyzes slowly in basic media .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsYieldApplication
Acylation3,5-dimethylbenzoyl chloride, AlCl₃74–87%Core synthesis
CondensationAldehydes, NaOAc, ethanol85–96%Heterocyclic hybrids
PhosphonationDiethyl phosphite, toluene70–80%Bioactive phosphonates

Structural Insights from Spectroscopy

  • ¹H NMR : A singlet at δ 1.87 ppm corresponds to the methyl group at position 3. The benzylic proton appears as a singlet at δ 5.73 ppm .

  • IR : Strong absorption at 1,614 cm⁻¹ confirms the carbonyl group of the benzoyl moiety .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives, including 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and evaluated their cytotoxicity using the Brine Shrimp Lethality Assay. The results indicated that certain derivatives displayed optimal cytotoxicity against both cancerous and normal cell lines, suggesting potential for development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The pyrazole moiety is known to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. Further studies are necessary to elucidate specific pathways affected by this compound.

Materials Science

Photochromic Properties
Compounds containing pyrazole rings have been investigated for their photochromic properties. Research indicates that this compound can undergo reversible transformations upon exposure to UV light, making it a candidate for applications in optical devices and smart materials .

Synthesis of Novel Materials
The compound can also serve as a building block for synthesizing new materials with tailored properties. For example, it has been utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical strength due to the incorporation of pyrazole units into their structure .

Agricultural Chemistry

Pesticidal Activity
Recent studies have reported the effectiveness of pyrazole derivatives as agrochemicals, particularly in pest control formulations. Compounds similar to this compound have shown promising results against various agricultural pests while maintaining low toxicity to non-target organisms .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cell lines
Materials SciencePhotochromic DevicesExhibits reversible transformations under UV light
Agricultural ChemistryPesticide DevelopmentEffective against agricultural pests with low toxicity

Case Studies

Case Study 1: Anticancer Evaluation
In a comprehensive study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. The study highlighted that certain derivatives exhibited potent anticancer activity, warranting further investigation into their mechanisms and potential clinical applications .

Case Study 2: Material Development
A study focused on the synthesis of polymeric materials incorporating pyrazole units demonstrated improved thermal stability and mechanical properties. These findings suggest that compounds like this compound can be pivotal in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism by which 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.

Comparison with Similar Compounds

(a) 4-Substituted Benzylidene Derivatives
  • L1 (4-(4-Dimethylaminobenzylidene)): Exhibited enhanced antimicrobial activity when complexed with Ag(I), showing lower MIC values (e.g., 12.5 µg/mL against S. aureus) compared to the free ligand .
  • L3 (4-(4-Methoxybenzylidene)) : Demonstrated improved thermal stability in its Ag(I) complex, attributed to electron-donating methoxy groups stabilizing metal-ligand interactions .
  • Target Compound (3,5-Dimethylbenzoyl) : The bulkier 3,5-dimethylbenzoyl group may reduce solubility compared to planar benzylidene analogs but could enhance lipophilicity and membrane permeability.
(b) Coumarin- and Indole-Fused Derivatives
  • 4-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene] : Demonstrated moderate antifungal activity (MIC 50 µg/mL against C. albicans), suggesting indole fusion enhances antifungal potency compared to simpler benzoyl substituents .

Physicochemical and Structural Properties

Compound Substituent at Position 4 Melting Point (°C) Solubility Key Feature
Target Compound 3,5-Dimethylbenzoyl Not reported Low in water High steric hindrance
L2 (4-(4-Thiophene)) Thiophene 180–182 Moderate in DMSO Planar structure aids π-stacking
(4Z)-4-(Cyclopropylaminobenzylidene) Cyclopropylamino-phenylmethylidene 195–197 High in ethanol Amino group enhances H-bonding
4-(3,5-Dimethyl-1,7-diphenyltetrahydrodipyrazolo) Fused dipyrazolo-pyridine 220–225 Insoluble in water Extended conjugation improves thermal stability

Thermal Analysis : The Ag(I) complexes of L1–L3 () showed decomposition temperatures >250°C, higher than free ligands (180–200°C), due to strong metal coordination . The target compound’s thermal behavior remains unstudied but is expected to align with benzoyl-substituted analogs.

Biological Activity

4-(3,5-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Biological Activity Overview

The biological activity of this compound includes but is not limited to:

  • Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : It has shown potential as an anti-inflammatory agent, making it a candidate for further drug development.
  • Analgesic and Antipyretic Effects : The compound has also been evaluated for its analgesic and antipyretic activities.

Synthesis and Screening

In a study focusing on the synthesis of pyrazole derivatives, this compound was synthesized and screened for cytotoxicity against several cancer cell lines. The results indicated varying degrees of cytotoxic activity:

CompoundCell LineIC50 (nM)
4aHEPG2120
4bMCF580
4cNUGC60
6aDLDI890

The compound with a phenyl substituent (4a) exhibited broad-spectrum activity, while the derivative with a 4-chlorophenyl group (4c) demonstrated particularly potent activity against gastric cancer cells (IC50 = 60 nM) .

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Activity

In silico studies have predicted that derivatives of pyrazolone, including our compound of interest, possess significant anti-inflammatory properties. The calculated Pa values for anti-inflammatory activity were notably high:

CompoundAnti-inflammatory Pa Value
3a>0.71
3b>0.85
3g>0.62

These values suggest that these compounds could serve as lead candidates for non-steroidal anti-inflammatory drug (NSAID) development .

In Vivo Evaluation

In vivo experiments have also been conducted to assess the anti-inflammatory effects of related pyrazolone derivatives. For instance, compounds exhibiting high Pa values were tested in animal models, demonstrating significant reduction in inflammation markers .

Clinical Implications

The promising results from both in vitro and in vivo studies highlight the potential clinical applications of this compound in treating various cancers and inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack reactions or multicomponent cyclocondensation . For example:
  • Vilsmeier-Haack route : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates intermediate acylated pyrazolones, which can be further functionalized .
  • Multicomponent reactions : Using sulfamic acid as a green catalyst, one-pot synthesis involves condensation of aldehydes, pyrazolones, and urea under reflux in ethanol (yields ~70–85%) .
  • Key factors : Catalyst choice (e.g., sulfamic acid vs. HCl), solvent polarity, and reaction time significantly affect yield and purity. For instance, HCl-catalyzed reactions may require longer reflux times (~6–8 hours) compared to sulfamic acid (~2 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1624 cm⁻¹ and aromatic C-H bends at ~743 cm⁻¹ .
  • ¹H NMR : Key signals include a singlet for the methyl group at δ 2.39 ppm and aromatic protons in δ 7.20–8.48 .
  • Crystallography :
  • X-ray diffraction : Resolve molecular geometry using SHELX (e.g., SHELXL for refinement) .
  • ORTEP visualization : Anisotropic displacement parameters and hydrogen bonding (e.g., N-H⋯O interactions) are analyzed via ORTEP-III .
  • Example data : Crystal system = triclinic (space group P1), with unit cell parameters a = 9.295 Å, b = 9.844 Å, c = 10.067 Å .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts, especially in multicomponent reactions?

  • Methodological Answer :
  • Catalyst screening : Sulfamic acid reduces side reactions compared to traditional acids (e.g., HCl) due to its bifunctional (Brønsted/Lewis acid) nature .
  • Solvent optimization : Ethanol minimizes polar byproducts; DMF/EtOH mixtures (1:1) improve recrystallization purity .
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation (e.g., m/z 439 [M+1] for chlorophenyl derivatives) .
  • Data-driven example : A study achieved 85% yield using sulfamic acid vs. 72% with HCl under identical conditions .

Q. What strategies resolve discrepancies in crystallographic data analysis for pyrazolone derivatives?

  • Methodological Answer :
  • Disorder handling : Partial occupancy refinement (e.g., allyl group disorder in C20H19N3O, split over two sites with 0.53:0.47 occupancy) .
  • Hydrogen bonding : Use SHELXL to model intramolecular N-H⋯O bonds (distance ~2.02 Å) and weak C-H⋯O interactions .
  • Software comparison : SHELX refines high-resolution data efficiently, while WinGX integrates multiple tools (e.g., SIR for structure solution) for cross-validation .
  • Case study : A structure refined with R₁ = 0.047 showed better accuracy than earlier models with R₁ > 0.06 .

Q. How can computational methods predict the bioactivity of this compound, and what in vitro assays validate these predictions?

  • Methodological Answer :
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes using PyRx or AutoDock. Focus on the pyrazolone core’s interaction with active sites .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via fluorometric assays (e.g., inhibition of COX-2 at ~10 µM) .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 15–25 µM against HeLa) .
  • Validation : Cross-correlate docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with experimental IC₅₀ data .

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